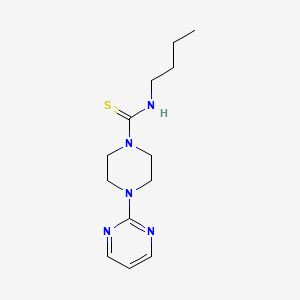![molecular formula C18H15N3O2S B5739684 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide](/img/structure/B5739684.png)
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide, also known as ML385, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), which is a transcription factor that plays a crucial role in the regulation of oxidative stress and inflammation.
Mécanisme D'action
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide works by binding to the Keap1-Nrf2 interaction site, which is responsible for the degradation of Nrf2. By inhibiting this interaction, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide prevents the activation of Nrf2 and the subsequent upregulation of antioxidant and anti-inflammatory genes. This leads to an increase in oxidative stress and inflammation, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Nrf2 activity, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce autophagy (cellular recycling). These effects are thought to be mediated by the inhibition of Nrf2 activity and the subsequent increase in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide is its specificity for Nrf2 inhibition. This allows for the targeted inhibition of Nrf2 activity without affecting other cellular processes. In addition, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to be effective at low concentrations, making it a cost-effective option for research applications. However, one limitation of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide. One area of interest is the development of more potent and selective Nrf2 inhibitors. In addition, further studies are needed to determine the optimal dosing and administration of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide for cancer therapy. Finally, the potential use of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide in other disease states, such as neurodegenerative disorders, is an area of active research.
Méthodes De Synthèse
The synthesis of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to form the desired product, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide. The synthesis of 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Applications De Recherche Scientifique
3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been extensively studied for its potential in cancer therapy. The inhibition of Nrf2 activity by 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In addition, 3-methoxy-N-[(3-pyridinylamino)carbonothioyl]-2-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for future cancer treatments.
Propriétés
IUPAC Name |
3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-13-6-3-2-5-12(13)9-15(16)17(22)21-18(24)20-14-7-4-8-19-11-14/h2-11H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBAPMRTWMMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(pyridin-3-ylcarbamothioyl)naphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

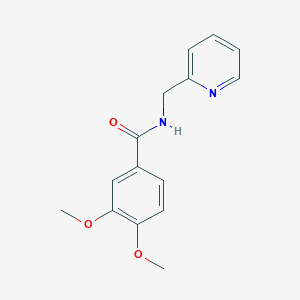
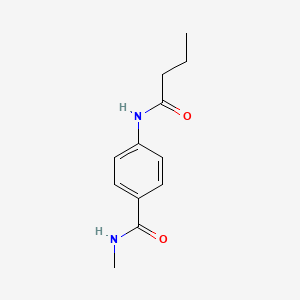
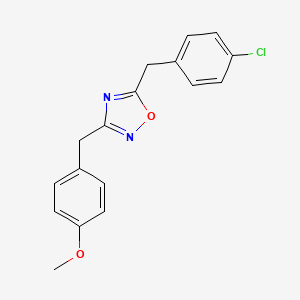
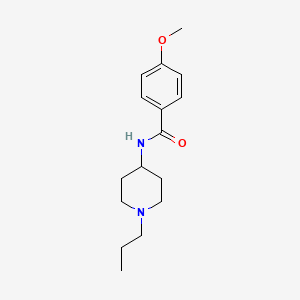
![2-methyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5739629.png)
![N-(2-thienylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739635.png)
![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-tert-butyl-N-[4-(dimethylamino)-1-naphthyl]benzamide](/img/structure/B5739645.png)
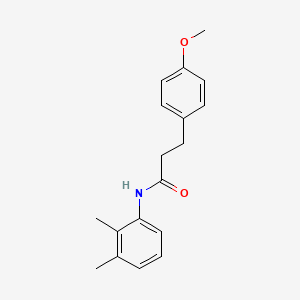
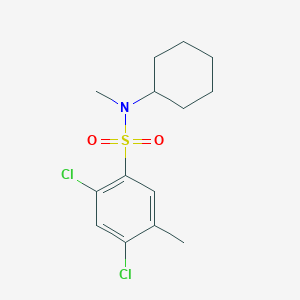
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5739676.png)
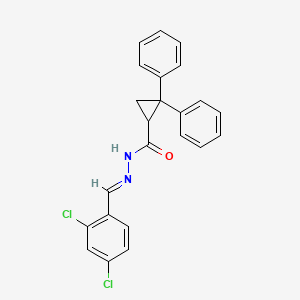
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)
